Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a benzo[d]thiazole moiety, a tetrahydrofuran ring, and a carbamoyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the benzo[d]thiazole ring, known for its biological activity, makes this compound particularly intriguing for pharmaceutical research.
Mechanism of Action
Target of Action
These include various enzymes and receptors involved in processes such as inflammation, pain sensation, microbial growth, and cancer cell proliferation .
Mode of Action
Thiazole derivatives often exert their effects by binding to their target proteins and modulating their activity .
Biochemical Pathways
Without specific information on “Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate”, it’s difficult to determine the exact biochemical pathways it affects. Thiazole derivatives have been found to impact a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives can have a wide range of effects, such as anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chlorobenzoic acid, under acidic conditions.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced by reacting the benzo[d]thiazole derivative with a tetrahydrofuran-2-ylmethyl halide in the presence of a base, such as potassium carbonate, to form the corresponding ether.
Carbamoylation: The final step involves the carbamoylation of the intermediate product with methyl chloroformate in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s benzo[d]thiazole moiety is known for its biological activity, making it a candidate for drug development, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory research.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties due to its unique structural features.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications, such as agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Tiazofurin: An anticancer agent with a thiazole structure.
Uniqueness
Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate is unique due to the combination of its structural elements: the benzo[d]thiazole ring, the tetrahydrofuran ring, and the carbamoyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-[(4-chloro-1,3-benzothiazol-2-yl)-(oxolan-2-ylmethyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-27-20(26)15-8-3-2-7-14(15)19(25)24(12-13-6-5-11-28-13)21-23-18-16(22)9-4-10-17(18)29-21/h2-4,7-10,13H,5-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLMBLUVNGXRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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